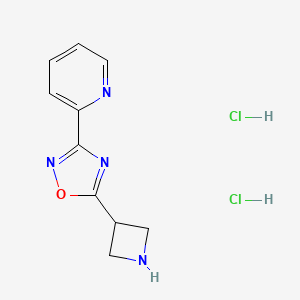

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

説明

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety and an azetidine (4-membered saturated nitrogen ring) substituent. Its molecular formula is C₉H₁₀Cl₂N₄O, with a molecular weight of 275.13 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, a critical property for pharmaceutical applications. Key identifiers include CAS numbers 1351618-83-1 (free base) and 1426290-29-0 (dihydrochloride form), with MDL numbers MFCD16652926 (dihydrochloride) and MFCD16652975 (related pyrimidine analog) .

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic stability in drug candidates.

特性

IUPAC Name |

5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGBCUCHZFGELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a suitable precursor, followed by the introduction of the azetidine and pyridine rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

化学反応の分析

Types of Reactions

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can lead to the formation of reduced derivatives of the original compound.

科学的研究の応用

The 1,2,4-oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:

- Anticancer : Compounds containing oxadiazole rings have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Anti-inflammatory : Studies have indicated that oxadiazole derivatives can significantly reduce inflammation markers and exhibit analgesic properties comparable to standard anti-inflammatory drugs .

- Antimicrobial : The compound has demonstrated activity against various bacterial strains, suggesting potential use in treating infections .

Anticancer Activity

Research has highlighted the efficacy of oxadiazole derivatives in cancer treatment. For instance, a study found that certain 1,2,4-oxadiazoles exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of key enzymes involved in tumor growth .

Anti-inflammatory Studies

In a controlled study using carrageenan-induced inflammation models in rats, compounds related to the oxadiazole structure showed significant reductions in paw edema and inflammatory cytokines. Specifically, one derivative was able to reduce inflammation by up to 60% compared to controls . These results suggest that the compound may target pathways related to inflammation effectively.

Antimicrobial Efficacy

A series of tests against gram-positive bacteria revealed that derivatives of 1,2,4-oxadiazole exhibited potent antimicrobial activity. For example, compounds were tested against Staphylococcus aureus and demonstrated lower minimum inhibitory concentrations (MICs) than traditional antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Summary of Applications

| Application Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis |

| Anti-inflammatory | Reduces inflammation markers; analgesic properties |

| Antimicrobial | Effective against gram-positive bacteria; potential for new antibiotics |

作用機序

The mechanism of action of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

類似化合物との比較

Key Observations:

- Substituent Effects : Fluorination (e.g., 5-fluoro analog) enhances lipophilicity and membrane permeability, while bulky groups (e.g., cyclohexyl in PSN375963) may improve selectivity for hydrophobic binding pockets .

- Salt Forms : Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility compared to free bases, critical for bioavailability .

Pharmacologically Active Analogs

- ABT-089 (2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride): Molecular Formula: C₁₁H₁₇Cl₂N₃O Key Feature: Pyrrolidine substituent instead of azetidine. Activity: Potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist; improves cognitive performance in preclinical models .

- Rimonabant (SR141716A): Molecular Formula: C₂₂H₂₁Cl₂N₃O Key Feature: Piperidine-pyrazole core. Activity: Cannabinoid CB1 receptor inverse agonist; withdrawn due to psychiatric side effects. Comparison: Unlike rimonabant, the target compound lacks a pyrazole ring but shares the pyridine-oxadiazole motif, suggesting divergent target profiles .

Physicochemical Properties

| Property | 2-(5-Azetidin-3-yl)pyridine dihydrochloride | 2-[5-(Piperidin-2-yl)pyrimidine HCl] | ABT-089 |

|---|---|---|---|

| Molecular Weight | 275.13 | 275.72 | 290.18 |

| LogP (Predicted) | ~1.2 (salt form: -0.5) | ~1.8 (salt form: 0.1) | 1.5 (salt form) |

| Solubility (Water) | High (dihydrochloride) | Moderate | High |

| Bioisosteric Features | Oxadiazole (ester mimic) | Oxadiazole | Pyrrolidine |

生物活性

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS: 1351618-83-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H12Cl2N4O

- Molecular Weight : 275.14 g/mol

- IUPAC Name : 5-(azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole dihydrochloride

- Purity : 95% .

The biological activity of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to act as a bioisostere for amides and esters, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through in vitro assays. In a study involving various cancer cell lines, it was observed that the compound induced apoptosis in human gastric cancer cell lines (SGC7901) and exhibited cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of the compound.

- Methodology : Disk diffusion method was employed against several bacterial strains.

- Results : The compound demonstrated significant inhibition zones against E. coli and Klebsiella pneumoniae, indicating strong antibacterial activity.

-

Antitumor Efficacy Evaluation :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : The compound showed IC50 values in the micromolar range for SGC7901 cells, suggesting potent antitumor activity .

Data Table: Biological Activities

Q & A

Basic: What are the established synthetic routes for 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride?

Methodological Answer:

The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives to form the 1,2,4-oxadiazole ring, followed by azetidine functionalization. For example:

Oxadiazole Formation : React a nitrile precursor (e.g., pyridine-2-carbonitrile) with hydroxylamine to form an amidoxime intermediate. This intermediate undergoes cyclization with a carbonyl compound (e.g., azetidine-3-carboxylic acid derivatives) under acidic or basic conditions to yield the oxadiazole core .

Azetidine Incorporation : Introduce the azetidine moiety via nucleophilic substitution or coupling reactions. For instance, palladium-catalyzed cross-coupling may link the azetidine group to the oxadiazole-pyridine scaffold .

Salt Formation : Treat the free base with hydrochloric acid to obtain the dihydrochloride salt, confirmed by elemental analysis and mass spectrometry .

Basic: How is the compound characterized spectroscopically and crystallographically?

Methodological Answer:

- Spectroscopy :

- NMR : and NMR identify proton environments and carbon connectivity. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while oxadiazole carbons appear at ~165–170 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern .

- Crystallography :

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines the structure. Key parameters include bond lengths (e.g., C–N in oxadiazole: ~1.30–1.35 Å) and torsion angles to validate stereochemistry .

Basic: What known biological activities are reported for this compound?

Methodological Answer:

The compound’s oxadiazole-pyridine scaffold is associated with:

- Antitumor Activity : Similar ligands in platinum complexes show inhibition of cancer cell proliferation (e.g., IC values <10 µM in HeLa cells) via DNA intercalation .

- Enzyme Inhibition : Oxadiazole derivatives act as inhibitors for kinases or proteases, validated through enzymatic assays (e.g., fluorescence-based kinase activity assays) .

Advanced: How can researchers optimize the synthetic yield of the oxadiazole ring formation?

Methodological Answer:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance cyclization efficiency.

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity oxadiazole intermediates .

Advanced: What strategies resolve contradictions between computational docking and experimental binding data?

Methodological Answer:

- Validation : Use SC-XRD (via SHELXL ) to resolve the ligand’s bioactive conformation and compare it with docking poses .

- Free Energy Calculations : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., AMBER or CHARMM) to account for entropic effects overlooked in rigid docking .

- Mutagenesis Studies : Experimentally test key residues predicted to interact with the compound (e.g., alanine scanning in enzyme active sites) .

Advanced: How to address stability issues under varying pH and temperature during biological assays?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (e.g., 1–14 pH range, 37°C) monitored by HPLC. Buffers like ammonium acetate (pH 6.5) often stabilize oxadiazole derivatives .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Lyophilization or storage at −80°C in anhydrous DMSO prevents hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。